2-(Difluoromethyl)-8-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid
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Overview
Description
2-(Difluoromethyl)-8-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound featuring a unique imidazo[1,2-a]pyridine core. This structure is notable for its incorporation of both fluorine and difluoromethyl groups, which can significantly influence the compound’s chemical properties and biological activities. The presence of these fluorine atoms often enhances the compound’s metabolic stability and lipophilicity, making it a valuable scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-8-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid typically involves multi-step procedures starting from readily available precursors. One common approach includes the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through cyclization reactions involving pyridine derivatives and suitable imidazole precursors under acidic or basic conditions.
Introduction of the Fluorine Atoms: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to ensure selective fluorination at the desired positions.
Difluoromethylation: The difluoromethyl group can be introduced using difluoromethylating agents like difluoromethyl bromide or through radical difluoromethylation techniques.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-8-fluoroimidazo[1,2-a]pyridine-3
Properties
IUPAC Name |
2-(difluoromethyl)-8-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-4-2-1-3-14-6(9(15)16)5(7(11)12)13-8(4)14/h1-3,7H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPSZVYEHRLOCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(N=C2C(=C1)F)C(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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